3-(4-Cyanophenyl)-2-methylpropanoic acid
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Overview
Description
3-(4-Cyanophenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a cyanophenyl group and a propanoic acid moiety. This compound, with the chemical formula C10H9NO2, is known for its applications in various fields, including organic synthesis and potential pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanophenyl)-2-methylpropanoic acid typically involves the cyanoacetylation of amines. This process can be carried out using various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method involves the treatment of amines with methyl cyanoacetate without solvent at room temperature, yielding the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyanophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-(4-Cyanophenyl)-2-methylpropanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 3-(4-Cyanophenyl)-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The cyanophenyl group can interact with various biological receptors, influencing cellular processes and pathways. Detailed studies on its mechanism of action are ongoing to fully understand its pharmacological potential .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyanophenylpropionic acid
- 4-Cyanobenzenepropionic acid
- 4-Cyanohydrocinnamic acid
Uniqueness
3-(4-Cyanophenyl)-2-methylpropanoic acid is unique due to its specific structural features, which confer distinct chemical and pharmacological properties. Its combination of the cyanophenyl group and propanoic acid moiety makes it a versatile compound in various applications .
Properties
IUPAC Name |
3-(4-cyanophenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8(11(13)14)6-9-2-4-10(7-12)5-3-9/h2-5,8H,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODRKIBRUMPBFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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